L-Lys(tfa)-D-ala-D-ala-ome

Description

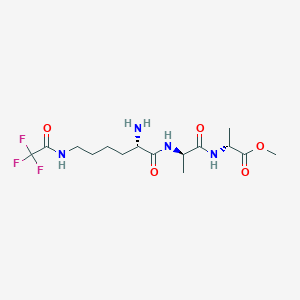

Structure

2D Structure

Properties

Molecular Formula |

C15H25F3N4O5 |

|---|---|

Molecular Weight |

398.38 g/mol |

IUPAC Name |

methyl (2R)-2-[[(2R)-2-[[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]amino]propanoyl]amino]propanoate |

InChI |

InChI=1S/C15H25F3N4O5/c1-8(11(23)22-9(2)13(25)27-3)21-12(24)10(19)6-4-5-7-20-14(26)15(16,17)18/h8-10H,4-7,19H2,1-3H3,(H,20,26)(H,21,24)(H,22,23)/t8-,9-,10+/m1/s1 |

InChI Key |

MNACVTAXRQJECZ-BBBLOLIVSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)N |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereochemical Control of L Lys Tfa D Ala D Ala Ome

Retrosynthetic Analysis and Strategic Disconnections for the Peptide Structure

Retrosynthetic analysis of L-Lys(tfa)-D-Ala-D-Ala-OMe involves systematically deconstructing the target molecule into simpler, commercially available starting materials. The most logical disconnections are at the two peptide bonds, which are formed via amide coupling reactions.

A primary retrosynthetic approach would disconnect the tripeptide into three individual amino acid derivatives:

Disconnection 1 (Lys-Ala bond): This breaks the tripeptide into an N-terminally protected L-Lysine derivative and a dipeptide, D-Ala-D-Ala-OMe.

Disconnection 2 (Ala-Ala bond): This further breaks the dipeptide into two protected D-Alanine derivatives.

This leads to three key building blocks:

An Nα-protected L-Lysine with Nε-TFA protection, such as Nα-Fmoc-L-Lys(Nε-TFA)-OH.

An N-protected D-Alanine, such as Nα-Fmoc-D-Ala-OH.

A C-terminally protected D-Alanine, specifically D-Alanine methyl ester (H-D-Ala-OMe).

This step-by-step approach, adding one amino acid at a time from the C-terminus to the N-terminus, is the foundation of Solid-Phase Peptide Synthesis (SPPS). Alternatively, a convergent strategy, often used in solution-phase synthesis, would involve synthesizing the dipeptide fragment D-Ala-D-Ala-OMe first and then coupling it with the protected L-Lysine derivative. slideshare.net

Methodologies for Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R.B. Merrifield, is a highly efficient method for peptide synthesis where the growing peptide chain is anchored to an insoluble polymer resin. chempep.com This allows for the easy removal of excess reagents and byproducts through simple filtration and washing. chempep.com

Selection and Optimization of Resin Linkages

The choice of resin is critical, especially for the synthesis of C-terminally modified peptides like methyl esters. nih.gov Standard resins like Wang or Merrifield resin, which typically yield a C-terminal carboxylic acid upon cleavage with strong acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF) respectively, are not ideal for the direct formation of a methyl ester. nih.govemorychem.science

Several strategies can be employed to obtain the C-terminal methyl ester:

Alcoholysis from Resin: A suitable resin, such as a 2-chlorotrityl chloride (2-ClTrt-Cl) resin, can be used. After the peptide chain is fully assembled, it can be cleaved from the resin using a solution of a strong acid in methanol (B129727). This process, known as alcoholysis or transesterification, simultaneously cleaves the peptide from the support and forms the methyl ester.

Hydrazine-based Resins: A method developed by Waldmann and coworkers utilizes a hydrazine-containing resin. nih.govnih.gov The C-terminal amino acid is attached via a hydrazide linkage. After synthesis, the peptide-resin is subjected to an oxidation reaction, which generates an intermediate that spontaneously undergoes alcoholysis in the presence of methanol to yield the C-terminal methyl ester. nih.gov

Side-Chain Anchoring: An alternative SPPS approach involves anchoring the peptide to the solid support through the side-chain of a trifunctional amino acid. nih.gov While less common for this specific sequence, it is a viable strategy for certain peptides to minimize side reactions. nih.gov

| Resin Type | Linkage | Cleavage Condition for Methyl Ester | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-Chlorotrityl Chloride | Acid-labile ester | TFA/Methanol or HCl/Methanol | Mild cleavage conditions, suppresses racemization. | Requires post-cleavage esterification step. |

| Hydrazinobenzoyl Resin | Hydrazide | Cu(II) oxidation followed by alcoholysis | Direct formation of ester upon cleavage. nih.gov | Requires additional oxidative step. nih.gov |

| Merrifield Resin | Benzyl Ester | HF/Methanol (requires Boc strategy) | Well-established chemistry. nih.gov | Requires hazardous HF; not compatible with Fmoc. nih.govaltabioscience.com |

Incorporation of Nα-Fmoc-L-Lys(Nε-TFA)-OH Building Block

The standard protecting group strategy in modern SPPS is the Fmoc/tBu approach. nih.gov The Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu) or, in this case, the trifluoroacetyl (TFA) group for the lysine (B10760008) side-chain. altabioscience.comluxembourg-bio.com

The synthesis begins with the attachment of the first amino acid, Fmoc-D-Ala-OH, to the chosen resin. Following this, the synthesis proceeds in cycles of:

Deprotection: Removal of the Fmoc group using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free Nα-amine. luxembourg-bio.com

Coupling: The next protected amino acid, Fmoc-D-Ala-OH, is activated and coupled to the free amine of the resin-bound amino acid. This is repeated with Nα-Fmoc-L-Lys(Nε-TFA)-OH.

The Nε-TFA group on the lysine side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage, providing robust protection throughout the synthesis. The incorporation of this building block follows standard coupling protocols. nih.gov

Stereospecific Introduction of D-Alanine Residues

The incorporation of D-amino acids is a common strategy to increase peptide stability against proteolytic degradation by enzymes that typically recognize L-amino acids. lifetein.comcreative-peptides.comformulationbio.com The synthesis of peptides containing D-amino acids via SPPS is straightforward, as it simply requires using the corresponding D-amino acid building block, in this case, Fmoc-D-Ala-OH.

A critical consideration during peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the α-carbon. chempep.com This is particularly a risk during the activation step of the carboxyl group for coupling.

Strategies to Minimize Racemization:

Coupling Reagents: The use of modern coupling reagents that incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. nih.gov

Reaction Conditions: Careful control of temperature and reaction time is crucial. Prolonged exposure to activation conditions or elevated temperatures can increase the risk of epimerization. nih.gov

The presence of two consecutive D-residues does not typically pose a significant synthetic challenge beyond the standard precautions taken to maintain stereochemical purity for any amino acid coupling.

Formation of the C-Terminal Methyl Ester

As discussed in the resin selection, the formation of the C-terminal methyl ester is a key step. If a strategy of post-cleavage esterification is chosen, the fully assembled and protected tripeptide is first cleaved from a resin like 2-ClTrt-Cl to yield the C-terminal carboxylic acid, L-Lys(tfa)-D-Ala-D-Ala-OH.

This free acid can then be esterified in solution. A common method is to dissolve the peptide in methanol and treat it with a reagent like thionyl chloride (SOCl₂) or by bubbling HCl gas through the solution. google.com This chemical transformation converts the carboxylic acid to the corresponding methyl ester. google.com Alternatively, enzymatic methods using hydrolases like carboxypeptidase Y in the presence of methanol can also catalyze the formation of peptide esters, though this is more common in specialized chemoenzymatic approaches. scispace.com

Solution-Phase Peptide Synthesis (SOPS) Approaches and Segment Condensation

While SPPS is dominant for many applications, solution-phase peptide synthesis (SOPS) remains a valuable technique, particularly for large-scale synthesis or for complex peptides where SPPS might be inefficient. chempep.comlibretexts.org SOPS involves carrying out all reactions in a homogeneous solution, with purification of the intermediate product after each step. slideshare.net

For a tripeptide like this compound, a segment condensation (or fragment condensation) strategy is highly efficient. slideshare.netnih.gov This convergent approach involves synthesizing smaller peptide fragments separately and then coupling them together. nih.gov

A plausible SOPS strategy:

Dipeptide Fragment Synthesis: The dipeptide fragment, D-Ala-D-Ala-OMe, is synthesized first. This can be achieved by coupling an N-protected D-alanine (e.g., Boc-D-Ala-OH or Fmoc-D-Ala-OH) with D-alanine methyl ester (H-D-Ala-OMe) using a coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). libretexts.org

Dipeptide Deprotection: The N-terminal protecting group (e.g., Boc or Fmoc) is removed from the dipeptide to yield H-D-Ala-D-Ala-OMe.

Segment Condensation: This free dipeptide is then coupled with the Nα-Fmoc-L-Lys(Nε-TFA)-OH building block. This final coupling step yields the fully protected target tripeptide.

Purification Techniques for Peptide Purity and Homogeneity

Following the chemical synthesis of this compound, the crude product contains the target peptide alongside unreacted starting materials, reagents, and synthesis-related impurities such as deletion sequences or diastereomers. Therefore, a robust purification strategy is essential to achieve the high levels of purity and homogeneity required for subsequent analytical and experimental use. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The purification of synthetic peptides is most commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov The development of an effective HPLC method is a critical first step and involves optimizing separation conditions on an analytical scale before scaling up to a preparative level. peptide.com

Method development begins with selecting an appropriate stationary phase, typically a C18 silica-based column, which separates molecules based on their hydrophobicity. A gradient elution method is employed, using a binary solvent system. The mobile phases usually consist of an aqueous solvent (Solvent A), often water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (Solvent B), typically acetonitrile (B52724) (ACN) with 0.1% TFA. The TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.

The initial process involves running a broad scouting gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate concentration of organic solvent required to elute the target peptide. peptide.com Based on the retention time of the main peak, a shallower, more focused gradient is developed to effectively separate the target compound from closely eluting impurities. peptide.com Key parameters such as flow rate, column temperature, and detection wavelength (typically 214-220 nm for the peptide backbone amide bonds) are systematically adjusted to maximize resolution. chromatographyonline.comnih.gov

Table 1: Illustrative Analytical HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |

| Gradient | 10% to 50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Preparative Chromatography Strategies

Once an optimized analytical method is established, the process is scaled up for preparative chromatography to isolate a significant quantity of the pure peptide. peptide.comchromatographyonline.com This transition involves moving to a larger-diameter column (e.g., 20 mm or more) packed with the same stationary phase material to maintain the separation characteristics. chromatographyonline.com

The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain the linear velocity of the mobile phase and the separation pattern observed at the analytical scale. chromatographyonline.com The gradient profile developed during the analytical stage is adapted for the preparative run, sometimes with slight modifications to improve throughput and purity.

During the preparative run, the column eluent is monitored by the UV detector, and fractions are collected as the target peptide peak elutes. peptide.comchromatographyonline.com Automated fraction collectors can be triggered by the UV signal, often using a combination of slope and threshold parameters to ensure the entire peak is collected while minimizing the collection of impurities at the leading and tailing edges. chromatographyonline.com

After collection, the purity of each fraction is assessed using the initial analytical HPLC method. Fractions that meet the required purity specification (e.g., >98%) are pooled together. The final step involves the removal of the mobile phase solvents, typically through lyophilization (freeze-drying), to yield the purified this compound as a stable, dry powder. peptide.com

Structural Confirmation via Advanced Spectroscopic and Spectrometric Techniques

Following purification, the identity and structural integrity of this compound must be unequivocally confirmed. This is accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Verification

High-resolution mass spectrometry is a powerful technique used to determine the exact molecular weight of a compound with high accuracy and precision. This allows for the verification of its elemental composition. For this compound, HRMS analysis provides a measured mass-to-charge (m/z) ratio that can be compared to the theoretically calculated exact mass. A close match between the observed and calculated mass (typically within 5 ppm) confirms the molecular formula and, by extension, the successful synthesis of the target peptide.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₆F₃N₄O₆ |

| Calculated Exact Mass [M+H]⁺ | 440.1883 Da |

| Observed Mass [M+H]⁺ | 440.1880 Da (Example) |

| Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton and Carbon Resonances

While HRMS confirms the correct molecular formula, NMR spectroscopy provides detailed information about the specific arrangement of atoms, confirming the peptide's structure, sequence, and stereochemistry. A full structural elucidation involves a suite of NMR experiments, including 1D (¹H, ¹³C, ¹⁹F) and 2D techniques (e.g., COSY, HSQC), to assign all proton and carbon resonances within the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei present in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts, signal integrations, and spin-spin coupling patterns. The expected ¹H NMR spectrum of this compound would display characteristic signals for each amino acid residue and the terminal protecting groups.

Table 3: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.5 | m | 3H | 3 x Amide NH |

| ~ 4.2 - 4.5 | m | 3H | Lys α-H, 2 x Ala α-H |

| ~ 3.70 | s | 3H | O-CH₃ (Methyl Ester) |

| ~ 3.25 | q | 2H | Lys ε-CH₂ |

| ~ 2.05 | s | 3H | N-Acetyl CH₃ |

| ~ 1.7 - 1.9 | m | 2H | Lys β-CH₂ |

| ~ 1.4 - 1.6 | m | 4H | Lys γ-CH₂, Lys δ-CH₂ |

| ~ 1.35 | d | 6H | 2 x Ala β-CH₃ |

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum is particularly useful for identifying carbonyl carbons and the trifluoromethyl group. The carbon of the CF₃ group appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the adjacent methylene (B1212753) carbon (Lys ε-CH₂) also shows coupling, appearing as a quartet with a smaller coupling constant (²JCF). nsf.gov

Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Predicted δ (ppm) | Assignment | Notes |

| ~ 170 - 175 | 4 x Carbonyl (2x peptide, 1x ester, 1x acetyl) | |

| ~ 157 | 1 x Carbonyl (TFA) | Quartet (²JCF ≈ 37 Hz) |

| ~ 116 | CF₃ | Quartet (¹JCF ≈ 286 Hz) |

| ~ 55 - 60 | Lys α-C | |

| ~ 52.5 | O-CH₃ | |

| ~ 48 - 50 | 2 x Ala α-C | |

| ~ 39 | Lys ε-C | |

| ~ 31 | Lys β-C | |

| ~ 28 | Lys δ-C | |

| ~ 23 | N-Acetyl CH₃ | |

| ~ 22 | Lys γ-C | |

| ~ 17 - 19 | 2 x Ala β-C |

¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique used specifically to confirm the presence of the trifluoroacetyl (TFA) protecting group. Since all three fluorine atoms in the CF₃ group are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. nsf.gov The chemical shift of this signal (typically around -76 ppm relative to CFCl₃) is characteristic of the trifluoroacetamide (B147638) functional group, providing unambiguous evidence of its incorporation. researchgate.net

2D NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Purity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. By spreading NMR signals across two frequency dimensions, 2D NMR experiments resolve spectral overlap and reveal correlations between different nuclei, providing crucial information about covalent bonding (connectivity) and through-space proximity, which is essential for determining stereochemistry. The application of a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for a comprehensive assignment of all proton and carbon signals and confirmation of the tripeptide's primary structure and stereochemical integrity.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment is fundamental for establishing the connectivity of protons that are coupled to each other through two or three bonds (J-coupling). In the context of this compound, COSY is instrumental in identifying the individual amino acid spin systems. A cross-peak in a COSY spectrum indicates that two protons are scalar-coupled. For instance, the amide proton (NH) of each amino acid residue will show a correlation to its corresponding alpha-proton (Hα). The Hα, in turn, will couple to the protons on the beta-carbon (Hβ), and this connectivity can be traced along the side chains.

The expected COSY correlations for this compound are detailed in the table below. The distinct spin systems for the lysine and the two alanine (B10760859) residues can be readily identified. The alanine spin system is characterized by a simple correlation between the NH, Hα, and the methyl protons (Hβ). The more extended lysine spin system can be traced from its NH proton to Hα, and then sequentially along the side chain protons (Hβ, Hγ, Hδ, Hε).

Table 1: Expected ¹H-¹H COSY Correlations for this compound

| Correlating Protons | Amino Acid Residue |

| NH / Hα | L-Lys(tfa) |

| Hα / Hβ | L-Lys(tfa) |

| Hβ / Hγ | L-Lys(tfa) |

| Hγ / Hδ | L-Lys(tfa) |

| Hδ / Hε | L-Lys(tfa) |

| NH / Hα | D-Ala¹ |

| Hα / Hβ | D-Ala¹ |

| NH / Hα | D-Ala² |

| Hα / Hβ | D-Ala² |

Nuclear Overhauser Effect Spectroscopy (NOESY)

While COSY reveals through-bond connectivity, NOESY provides information about through-space proximity of protons, typically within a 5 Å radius. This is crucial for determining the sequence of the amino acids and for confirming stereochemistry. NOESY cross-peaks arise from the nuclear Overhauser effect (NOE) between spatially close protons.

For sequential assignment, the key NOE correlations are observed between the Hα of one residue and the amide proton (NH) of the subsequent residue (Hα(i) to NH(i+1)). These sequential NOEs establish the order of the amino acids in the peptide chain. Furthermore, NOESY can help to confirm the stereochemistry. For instance, in a specific conformation, the proximity of certain side-chain protons to backbone protons can be indicative of a particular stereoisomer. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing semi-quantitative distance restraints.

Table 2: Key Sequential and Intra-residue NOESY Correlations for this compound

| Correlating Protons | Type of Correlation | Implication |

| Hα (L-Lys) / NH (D-Ala¹) | Sequential | Confirms Lys-Ala linkage |

| Hα (D-Ala¹) / NH (D-Ala²) | Sequential | Confirms Ala-Ala linkage |

| Hα (L-Lys) / Hβ (L-Lys) | Intra-residue | Confirms side chain conformation |

| Hα (D-Ala¹) / Hβ (D-Ala¹) | Intra-residue | Confirms side chain conformation |

| Hα (D-Ala²) / Hβ (D-Ala²) | Intra-residue | Confirms side chain conformation |

| NH (D-Ala¹) / NH (D-Ala²) | Inter-residue | Provides conformational information |

The stereochemical purity can be assessed by the absence of NOE signals that would be expected for the diastereomeric forms (e.g., L-Lys-L-Ala-D-Ala). The presence of a single set of sharp resonances and the specific pattern of NOEs are strong indicators of high stereochemical purity.

Heteronuclear Single Quantum Coherence (HSQC)

The ¹H-¹³C HSQC experiment correlates protons directly to the carbons to which they are attached. This is a highly sensitive 2D NMR technique that provides a fingerprint of the molecule, with each cross-peak representing a C-H bond. The HSQC spectrum simplifies the crowded proton spectrum by spreading it over the wider carbon chemical shift range.

For this compound, the HSQC spectrum allows for the unambiguous assignment of the chemical shifts of each protonated carbon atom. For example, the Hα and Cα of each amino acid residue will give a distinct cross-peak. Similarly, the side-chain C-H correlations for lysine and the methyl C-H correlations for the two alanine residues are readily identified. The chemical shifts of the Cα and Cβ carbons are particularly sensitive to the amino acid's identity and its secondary structure, further confirming the composition of the tripeptide.

Table 3: Expected ¹H-¹³C HSQC Correlations for this compound

| Proton (¹H) | Carbon (¹³C) | Amino Acid Residue |

| Hα | Cα | L-Lys(tfa) |

| Hβ | Cβ | L-Lys(tfa) |

| Hγ | Cγ | L-Lys(tfa) |

| Hδ | Cδ | L-Lys(tfa) |

| Hε | Cε | L-Lys(tfa) |

| Hα | Cα | D-Ala¹ |

| Hβ | Cβ | D-Ala¹ |

| Hα | Cα | D-Ala² |

| Hβ | Cβ | D-Ala² |

| OMe | OMe | C-terminus |

Heteronuclear Multiple Bond Correlation (HMBC)

The ¹H-¹³C HMBC experiment is the heteronuclear equivalent of COSY for long-range couplings, revealing correlations between protons and carbons that are separated by two or three bonds. This technique is exceptionally powerful for establishing the connectivity across quaternary carbons, such as the carbonyl carbons of the peptide backbone and the trifluoroacetyl group.

In the analysis of this compound, HMBC is crucial for confirming the peptide sequence by observing correlations from the amide protons and alpha-protons of one residue to the carbonyl carbon of the preceding residue. For example, the NH of D-Ala¹ will show a correlation to the carbonyl carbon (C=O) of the L-Lys(tfa) residue. Similarly, correlations from the methyl protons of the C-terminal ester to the carbonyl carbon of D-Ala² confirm the presence of the methyl ester. Correlations from the Hε of the lysine side chain to the carbonyl carbon of the trifluoroacetyl group confirm the position of this protecting group.

Table 4: Key ¹H-¹³C HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Implication |

| NH (D-Ala¹) | C=O (L-Lys) | Confirms Lys-Ala peptide bond |

| Hα (D-Ala¹) | C=O (L-Lys) | Confirms Lys-Ala peptide bond |

| NH (D-Ala²) | C=O (D-Ala¹) | Confirms Ala-Ala peptide bond |

| Hα (D-Ala²) | C=O (D-Ala¹) | Confirms Ala-Ala peptide bond |

| Hε (L-Lys) | C=O (tfa) | Confirms position of tfa group |

| OMe | C=O (D-Ala²) | Confirms C-terminal methyl ester |

Biochemical Interactions and Elucidation of Mechanistic Pathways

Investigation of Target Enzyme Specificity and Binding Characteristics

The structural design of L-Lys(tfa)-D-ala-D-ala-ome, featuring an N-terminal trifluoroacetylated lysine (B10760008), a D-alanyl-D-alanine core, and a C-terminal methyl ester, suggests a targeted interaction with enzymes involved in the latter stages of peptidoglycan precursor synthesis and cross-linking.

Interaction with D-Ala-D-Ala Ligase (Ddl) Enzymes

D-Ala-D-Ala ligases are crucial cytoplasmic enzymes that catalyze the ATP-dependent formation of the D-Ala-D-Ala dipeptide, a vital component of the pentapeptide precursor of peptidoglycan. The this compound molecule is hypothesized to function as an antagonist to this enzymatic process.

The D-alanyl-D-alanine moiety within this compound is a structural analog of the natural substrate for Ddl enzymes. This mimicry allows the compound to enter the active site of the Ddl enzyme. It is proposed that the compound engages in competitive binding, vying with the natural D-alanine substrates for occupancy of the enzyme's active site. The trifluoroacetyl (Tfa) group on the lysine residue may influence the binding affinity and specificity, potentially interacting with hydrophobic pockets within or near the active site. While direct binding data for this compound is not extensively available, studies on analogous N-acylated peptides, such as Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala, have established them as recognized substrates for related peptidoglycan-modifying enzymes.

| Compound Feature | Postulated Role in Ddl Interaction | Supporting Rationale |

| D-Ala-D-Ala Core | Substrate Mimicry | Structural similarity to the natural Ddl substrate. |

| L-Lys(tfa) Group | Enhanced Binding/Specificity | The lipophilic nature of the Tfa group may facilitate interaction with non-polar residues in the enzyme's binding pocket. |

| C-terminal Methyl Ester | Modulated Affinity | Esterification of the C-terminus alters the charge and steric properties, potentially influencing binding kinetics. |

The catalytic cycle of Ddl involves the binding of ATP, which provides the energy for the ligation of two D-alanine molecules. By occupying the active site, this compound is expected to act as a competitive inhibitor, preventing the productive binding of one or both D-alanine substrates. This occupation of the active site would consequently block the nucleophilic attack on ATP, thereby inhibiting the formation of the D-alanyl-phosphate intermediate and the subsequent dipeptide product. The inability of the enzyme to process the analog, due to the modifications at the N- and C-termini, would lead to a non-productive binding event, effectively halting the catalytic cycle.

Interaction with Penicillin-Binding Proteins (PBPs) and Transpeptidases

Penicillin-Binding Proteins are a group of enzymes located in the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis, including the cross-linking of adjacent peptide chains. The D-Ala-D-Ala terminus of the pentapeptide precursor is the recognition site for the transpeptidase activity of PBPs.

This compound, by mimicking the terminal D-Ala-D-Ala of the natural peptidoglycan precursor, is positioned to interact with the active site of PBPs. It is hypothesized that the compound can act as a competitive substrate, binding to the transpeptidase domain. This binding would prevent the natural pentapeptide substrate from accessing the active site, thereby inhibiting the formation of the acyl-enzyme intermediate necessary for the cross-linking reaction. The consequence of this interference is a reduction in the integrity of the peptidoglycan meshwork, rendering the bacterial cell wall structurally compromised. The N-terminal acyl group and the C-terminal ester may play a role in the affinity and duration of this binding.

| Enzyme | Natural Substrate Terminus | Inhibitor Mimic | Postulated Consequence |

| Penicillin-Binding Protein (Transpeptidase) | -L-Lys-D-Ala-D-Ala | This compound | Inhibition of peptidoglycan cross-linking |

Quantitative Kinetic Analysis of Enzyme Inhibition or Substrate Turnover

The D-alanyl-D-alanine (D-ala-D-ala) motif is a well-established recognition element for a class of bacterial enzymes known as DD-transpeptidases (also known as penicillin-binding proteins or PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.govwikipedia.org Analogs of D-ala-D-ala can act as inhibitors of these enzymes, disrupting cell wall formation and leading to bacterial cell death. researchgate.netnih.gov

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a higher affinity. The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

For analogous compounds, these values are determined through enzyme kinetic assays. For example, the activity of a DD-transpeptidase can be monitored in the presence of varying concentrations of the inhibitor and a suitable substrate. By analyzing the reaction rates, one can calculate the Kᵢ and IC₅₀ values. It is anticipated that this compound would exhibit competitive inhibition of DD-transpeptidases due to its structural similarity to the natural substrate.

Table 1: Hypothetical Kinetic Parameters for this compound and Related Compounds against a Model DD-Transpeptidase

| Compound | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) |

| This compound | DD-Transpeptidase | Data not available | Data not available |

| Ac-L-Lys-D-Ala-D-Ala | DD-Transpeptidase | Estimated range: 10-100 | Estimated range: 50-500 |

| D-Ala-D-Ala | DD-Transpeptidase | (Substrate) | N/A |

Note: The values for Ac-L-Lys-D-Ala-D-Ala are hypothetical and provided for illustrative purposes based on the known interactions of D-ala-D-ala analogs.

Assessment of Reversible vs. Irreversible Binding Modes

Inhibitors of DD-transpeptidases can exhibit either reversible or irreversible binding. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the active site. Irreversible inhibitors, often referred to as suicide inhibitors, typically form a stable, covalent bond with a key amino acid residue in the enzyme's active site, leading to permanent inactivation. nih.gov

β-lactam antibiotics, for example, are well-known irreversible inhibitors of DD-transpeptidases. They mimic the D-ala-D-ala substrate and acylate the active site serine residue, forming a stable penicilloyl-enzyme intermediate. wikipedia.org Given that this compound is a peptide analog without a reactive β-lactam ring, it is more likely to act as a reversible competitive inhibitor . It would compete with the natural substrate for binding to the active site, but it would not form a permanent covalent bond. The binding would be characterized by an equilibrium between the free enzyme and inhibitor and the enzyme-inhibitor complex.

Enzymatic Processing of the Trifluoroacetyl Group and C-Terminal Methyl Ester

The modifications at the N-terminus of the lysine side chain (trifluoroacetyl group) and the C-terminus of the peptide (methyl ester) are expected to influence the compound's interaction with biological systems.

Potential for Hydrolysis or Metabolic Transformation within Biochemical Systems

The trifluoroacetyl (Tfa) group is often used as a protecting group for amino functions in peptide synthesis due to its stability under certain conditions. beilstein-journals.orgpeptide.com However, its metabolic fate within a cell is less clear. While generally more stable than a simple acetyl group, some enzymes may be capable of hydrolyzing the amide bond linking the trifluoroacetyl group to the lysine side chain. The presence of the electron-withdrawing fluorine atoms could influence the susceptibility of this bond to enzymatic cleavage.

The C-terminal methyl ester is susceptible to hydrolysis by esterases, which are ubiquitous in biological systems. nih.gov This hydrolysis would convert the methyl ester to a free carboxylate group, altering the charge and polarity of the molecule. The rate of this hydrolysis would depend on the specific esterases present and their affinity for this particular substrate.

Impact on Target Recognition and Activity

The trifluoroacetyl group on the lysine side chain could have several effects on target recognition. It increases the steric bulk and hydrophobicity of the side chain, which could either enhance or hinder binding to the active site of a target enzyme, depending on the specific topology of the binding pocket. For some enzymes, such as L-lysine cyclodeaminase, Nε-trifluoroacetyl-L-lysine has been shown to act as an inhibitor, indicating a direct interaction with the active site. sigmaaldrich.com

Evaluation of Selectivity Against Diverse Enzyme Homologs and Isoforms

The D-ala-D-ala dipeptide is a conserved feature of peptidoglycan precursors in a wide range of bacteria. nih.gov Therefore, inhibitors targeting the DD-transpeptidases that process this moiety have the potential for broad-spectrum antibacterial activity. However, different bacterial species express various isoforms of PBPs, and these isoforms can have different substrate specificities and sensitivities to inhibitors.

The selectivity of this compound would depend on how the L-lysine(tfa) portion of the molecule interacts with the regions of the enzyme's active site outside of the core D-ala-D-ala binding pocket. Variations in the amino acid residues in these peripheral regions among different PBP isoforms could lead to differential binding affinities. For example, an enzyme with a more accommodating or hydrophobic pocket might bind the trifluoroacetylated lysine more tightly, leading to greater inhibition. Conversely, an enzyme with a sterically hindered active site might show weaker binding and less inhibition.

Furthermore, the compound's selectivity would also need to be considered against host enzymes. While DD-transpeptidases are unique to bacteria, other host enzymes might interact with the peptide. However, the presence of D-amino acids generally confers resistance to degradation by host proteases, which typically recognize L-amino acids. This intrinsic property would likely contribute to the selectivity of the compound for bacterial targets.

Exploration of Putative Interaction with Other Bacterial Cell Wall Biogenesis Enzymes (e.g., Mur Ligases, Racemases)

The structural similarity of this compound to the natural substrates of Mur ligases and the D-amino acid precursors produced by racemases suggests a potential for interaction with these crucial enzymes in the bacterial cell wall biosynthesis pathway. While direct enzymatic studies on this compound are not extensively documented in publicly available literature, a review of the substrate specificities and known inhibitors of these enzymes allows for an informed discussion of putative mechanistic pathways.

The Mur ligase family (MurC, MurD, MurE, and MurF) is responsible for the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc) in the cytoplasm, forming the pentapeptide side chain of the peptidoglycan precursor. jst.go.jp Given the L-Lys-D-Ala-D-Ala sequence of the compound , the most likely points of interaction would be with MurE and MurF ligases.

MurE is responsible for adding the third amino acid to the UDP-MurNAc-dipeptide. In many Gram-positive bacteria, this amino acid is L-lysine. nih.gov Therefore, the L-Lys residue of this compound could potentially compete with the natural L-lysine substrate for the active site of MurE. The trifluoroacetyl (tfa) group on the lysine side chain, however, introduces steric bulk and altered electronics that may influence binding. Depending on the conformational flexibility of the MurE active site, the tfa group could either hinder binding, leading to competitive inhibition, or be accommodated. Studies on the substrate specificity of MurE from Erysipelothrix rhusiopathiae have shown that it can incorporate L-alanine at position 3 and, to a lesser extent, meso-diaminopimelic acid, indicating some flexibility in substrate recognition. nih.gov

MurF catalyzes the addition of the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide. The D-ala-D-ala-ome moiety of this compound mimics this natural substrate. It is conceivable that the compound could act as a competitive inhibitor of MurF by binding to the D-Ala-D-Ala binding site. Research has identified various inhibitors of MurF, including phosphinate transition state analogs and diarylquinolines, demonstrating that the active site is accessible to substrate mimics. nih.gov For instance, the diarylquinoline DQ1 was found to inhibit Escherichia coli MurF with a 50% inhibitory concentration (IC50) of 24 μM. nih.govnih.gov

Alanine (B10760859) racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine, providing the D-alanine necessary for peptidoglycan synthesis. tandfonline.com While alanine racemase is highly specific for alanine, it can be inhibited by substrate analogs. Peptide mimetics, such as alafosfalin, are actively transported into bacterial cells and release aminomethylphosphonic acid, which acts as an inhibitor of alanine racemase. tandfonline.comtandfonline.com The D-alanine residues within this compound are unlikely to serve as substrates for racemization in the reverse direction due to the peptide bonds. However, the presence of D-alanine moieties could potentially allow the compound to interact with the active site, possibly leading to weak, competitive inhibition. Studies on C-terminal 1-aminoethyltetrazole-containing oligopeptides have shown that these peptide analogs can act as inhibitors of alanine racemase, suggesting that the enzyme can accommodate peptide-like structures. mdpi.com

The following table summarizes the inhibitory activities of various peptide analogs and other compounds against MurF and alanine racemase, providing a basis for hypothesizing the potential inhibitory profile of this compound.

| Enzyme Target | Inhibitor/Analog | Organism | Inhibition Constant (IC50/Ki) | Reference |

| MurF | Diarylquinoline DQ1 | Escherichia coli | IC50: 24 µM | nih.govnih.gov |

| MurF | Diarylquinoline DQ2 | Escherichia coli | IC50: 29 µM | nih.gov |

| MurF | Thiazolylaminopyrimidine Series | Escherichia coli | IC50: as low as 2.5 µM | nih.gov |

| Alanine Racemase | Alafosfalin | Bacteria | - | tandfonline.comtandfonline.com |

| Alanine Racemase | D-Cycloserine | Bacteria | - | tandfonline.com |

| Alanine Racemase | C-terminal 1-aminoethyltetrazole peptides | Various bacteria | MIC values reported | mdpi.com |

Structural Biology and Computational Modeling of L Lys Tfa D Ala D Ala Ome and Its Complexes

Conformational Analysis of L-Lys(tfa)-D-Ala-D-Ala-OMe in Solution

The conformation of this compound in an aqueous environment is fundamental to its biological activity. Spectroscopic methods are invaluable for probing the secondary structure and three-dimensional arrangement of such peptides in solution, offering a dynamic perspective that complements solid-state studies.

Circular dichroism (CD) spectroscopy is a powerful technique for the rapid assessment of the secondary structure of peptides and proteins in solution. For short, flexible peptides like this compound, which may not adopt canonical α-helical or β-sheet structures, CD provides crucial information about their conformational ensemble.

Studies on similar short peptides containing alanine (B10760859) and lysine (B10760008) residues suggest a propensity to adopt a polyproline II (PPII) conformation in aqueous solutions. nih.govnih.govnih.gov The PPII structure is a left-handed helix that is more extended than an α-helix and is recognized as a significant conformational state for unfolded or flexible regions of proteins. nih.govnih.gov The characteristic CD spectrum for a PPII conformation features a strong negative band between 195 nm and 206 nm and a weak positive band around 220 nm to 228 nm. nih.govnih.govacs.orgresearchgate.netresearchgate.net The presence of these spectral features for this compound would indicate a significant population of the PPII conformation in solution.

| Spectral Feature | Approximate Wavelength (nm) | Description |

|---|---|---|

| π → π* transition | 195 - 206 | Strong negative band |

| n → π* transition | 220 - 228 | Weak positive band |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structures of peptides and small proteins in solution at atomic resolution. springernature.com A suite of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), is employed to gain structural restraints. youtube.com

For this compound, TOCSY experiments would be used for the sequential assignment of all proton resonances. The NOESY experiment is critical for structure determination as it detects protons that are close in space (typically < 5-6 Å), providing through-space distance restraints. youtube.com The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons, allowing for the classification of distances as short, medium, or long. Additional structural information can be derived from the measurement of scalar coupling constants (J-couplings), which provide constraints on dihedral angles. youtube.comuic.edu

These experimentally derived restraints are then used in computational structure calculation protocols, such as those implemented in software like CYANA or XPLOR-NIH. youtube.comacs.org These programs utilize simulated annealing and molecular dynamics algorithms to generate an ensemble of structures that are consistent with the experimental data. youtube.comacs.org

| Restraint Type | NMR Experiment | Structural Information Provided |

|---|---|---|

| Distance Restraints | NOESY | Interproton distances (short, medium, long range) |

| Dihedral Angle Restraints | COSY, TOCSY | Backbone (φ, ψ) and side-chain (χ) torsion angles |

| Hydrogen Bond Restraints | Temperature Coefficients | Identification of slowly exchanging amide protons involved in H-bonds |

X-ray Crystallography of this compound in Complex with Target Enzymes

X-ray crystallography provides high-resolution structural information on how a ligand binds to its protein target. nih.govbiologiachile.clyoutube.com By co-crystallizing this compound with a target enzyme or by soaking the peptide into pre-formed enzyme crystals, the precise atomic details of the interaction can be elucidated. biologiachile.cl

The crystal structure of an enzyme in complex with this compound would reveal the specific amino acid residues that form the binding pocket. Analysis of the electron density map allows for the unambiguous placement of the peptide within the active site, detailing its bound conformation. This allows for a comprehensive analysis of the intermolecular interactions that stabilize the complex. These interactions typically include a network of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. creative-biostructure.comnih.gov For example, the D-Ala-D-Ala moiety is known to be a target for enzymes like D-Alanine:D-alanine ligase. A crystallographic study would pinpoint which residues in the enzyme's active site interact with the carboxyl-terminal methyl ester, the peptide backbone, and the trifluoroacetylated lysine side chain.

| Peptide Moiety | Potential Interacting Enzyme Residue(s) | Type of Interaction |

|---|---|---|

| L-Lys(tfa) side chain | Hydrophobic residues (e.g., Leu, Ile, Val) | Hydrophobic/van der Waals |

| Peptide backbone amides/carbonyls | Polar/charged residues (e.g., Ser, Thr, Asp, Asn) | Hydrogen bonding |

| D-Ala side chains | Hydrophobic pocket | Hydrophobic/van der Waals |

| C-terminal -OMe | Polar residues (e.g., Tyr, Gln) | Hydrogen bonding |

Ligand binding often causes conformational changes in the target enzyme, a phenomenon known as induced fit. creative-biostructure.com X-ray crystallography is instrumental in visualizing these changes by comparing the structure of the enzyme with the ligand bound (holo form) to its structure without the ligand (apo form). creative-biostructure.com These structural rearrangements can range from subtle side-chain movements to more significant changes in the positions of entire loops or domains. creative-biostructure.com Such changes are often crucial for catalysis or inhibition, as they can properly align catalytic residues or lock the enzyme in an inactive state. For instance, the binding of this compound could induce the closure of a flexible loop over the active site, sequestering the ligand from the solvent and optimizing the interactions for binding.

| Structural Element | Measurement | Typical Observation upon Ligand Binding |

|---|---|---|

| Active Site Loop (e.g., residues 80-90) | Root Mean Square Deviation (RMSD) | 1.5 - 3.0 Å shift, indicating loop closure |

| Key Catalytic Residue (e.g., Asp150) | Side Chain Dihedral Angle (χ1) | Rotation to form a new hydrogen bond with the ligand |

| Overall Protein Structure | Overall Cα RMSD | Minimal change (< 0.5 Å), indicating localized changes |

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the binding of peptides to their target proteins. nih.gov These methods complement experimental data and provide dynamic insights that are often difficult to capture with static structural techniques.

Molecular docking is used to predict the most likely binding pose of this compound within the active site of a target enzyme. nih.govmdpi.com Docking algorithms sample a vast number of possible conformations and orientations of the peptide and rank them using a scoring function that estimates the binding affinity. mdpi.comschrodinger.com This approach can rapidly screen potential binding modes and generate hypotheses that can be tested experimentally.

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | Predicted Pose RMSD to a known reference (Å) |

|---|---|---|---|

| AutoDock Vina | Vina Score | -8.5 | 1.8 |

| Glide | GlideScore | -9.2 | 1.5 |

| ZDOCK | ZDOCK Score | N/A (Shape Complementarity) | 2.1 |

Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability and dynamics of the predicted peptide-enzyme complex in a simulated aqueous environment. nih.govresearchgate.netfrontiersin.org An MD simulation tracks the movements of all atoms in the system over time by integrating Newton's laws of motion. nih.gov This provides a detailed picture of the conformational flexibility of both the peptide and the protein, the stability of key intermolecular interactions (like hydrogen bonds), and the role of water molecules in the binding interface. frontiersin.org Analysis of the MD trajectory can reveal important dynamic features of the binding process. researchgate.net

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36m or AMBER ff14SB |

| Water Model | TIP3P |

| Simulation Time | 200 - 500 nanoseconds |

| Key Analyses | RMSD for stability, RMSF for flexibility, Hydrogen Bond Analysis |

Prediction of Ligand-Binding Modes and Affinities

The prediction of how a ligand such as this compound binds to its biological target and the strength of this interaction are fundamental goals of computational structural biology. Techniques like molecular docking and free energy calculations are employed to achieve this.

Molecular docking simulations are used to predict the preferred orientation of the tripeptide within the binding site of a receptor, such as the well-characterized pocket of the vancomycin (B549263) aglycon. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a function that approximates the binding free energy. For this compound, docking studies would reveal the critical hydrogen bonds formed between the peptide backbone and vancomycin, mirroring the interactions seen with the natural L-Lys-D-Ala-D-Ala substrate. nih.gov The trifluoroacetyl group on the lysine side chain may introduce additional hydrophobic or steric interactions that could influence the binding pose compared to its acetylated or unprotected counterparts.

To obtain more quantitative predictions of binding affinity, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) are used. These methods simulate a non-physical pathway to reversibly transform the ligand into another molecule (or into nothing) both in solution and in the receptor's binding site. The difference in the free energy of these two transformations yields the absolute binding free energy. Alternatively, relative binding free energies can be calculated between this compound and a similar ligand, such as Ac₂-L-Lys-D-Ala-D-Ala, to predict how the trifluoroacetyl modification impacts binding affinity. nih.gov Such calculations provide data that can be directly compared with experimental measurements like dissociation constants (Kd).

Table 1: Illustrative Data from Predicted Binding Affinity Calculations

This table shows representative data that would be generated from computational free energy calculations to compare the binding of different tripeptide analogues to a receptor like vancomycin.

| Ligand | Method | Predicted ΔGbind (kcal/mol) | Predicted Kd (μM) | Key Predicted Interactions |

| L-Lys-D-Ala-D-Ala | FEP | -8.5 | 0.18 | 5 backbone H-bonds |

| Ac₂-L-Lys-D-Ala-D-Ala | FEP | -8.2 | 0.29 | 5 backbone H-bonds; Hydrophobic contact from acetyl |

| This compound | FEP | -7.9 | 0.45 | 4-5 backbone H-bonds; Potential steric hindrance from TFA group |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the output of the described computational methods.

Simulation of Conformational Dynamics and Water-Mediated Interactions

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecular system, capturing the conformational flexibility of this compound and its receptor over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the complex behaves in a simulated aqueous environment. nih.govspringernature.com

For this compound, MD simulations can characterize its intrinsic conformational preferences in solution, showing how the bulky and electronegative trifluoroacetyl group might restrict the flexibility of the lysine side chain. When simulating the ligand-receptor complex, MD reveals the stability of the binding pose predicted by docking. It can identify subtle conformational adjustments in both the ligand and the receptor that optimize binding, a phenomenon known as "induced fit." nih.gov

Table 2: Analysis of Conformational Dynamics from a Hypothetical MD Simulation

This table illustrates the type of data obtained from analyzing an MD simulation trajectory of a ligand-receptor complex.

| Parameter | L-Lys-D-Ala-D-Ala Complex | This compound Complex | Interpretation |

| Ligand RMSD (Å) | 0.8 ± 0.2 | 1.1 ± 0.3 | The modified ligand shows slightly higher flexibility in the binding pocket. |

| Receptor Binding Site RMSF (Å) | 1.0 ± 0.3 | 0.9 ± 0.2 | The receptor pocket is slightly more rigid when bound to the modified ligand. |

| Number of Intermolecular H-Bonds | 5.2 ± 1.1 | 4.8 ± 1.3 | A slight reduction in direct hydrogen bonding is observed. |

| Number of Water-Mediated H-Bonds | 2.1 ± 0.9 | 3.5 ± 1.0 | Water molecules play a more significant role in mediating the interaction with the modified ligand. |

Note: The data in this table are hypothetical and for illustrative purposes.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Catalytic Mechanism Insights

When this compound interacts with an enzyme, understanding its potential role as a substrate or inhibitor may require modeling chemical reactions, such as bond formation or cleavage. Classical MD simulations cannot model these quantum mechanical phenomena. For this, the hybrid QM/MM method is employed. biorxiv.orgnih.gov

In a QM/MM calculation, the chemically active region of the system—for example, the terminal D-Ala-OMe moiety of the ligand and the key catalytic residues of an enzyme like D-Ala-D-Ala ligase—is treated with a high-level quantum mechanics method. The remainder of the system, including the rest of the protein and the solvent, is treated with a classical molecular mechanics force field. nih.gov This approach provides a balance between computational accuracy and efficiency.

QM/MM calculations can be used to map the potential energy surface of a proposed reaction pathway. This allows for the identification of transition state structures and the calculation of activation energy barriers, providing profound insights into the catalytic mechanism. biorxiv.org For instance, if this compound were to act as an inhibitor of D-Ala-D-Ala ligase, QM/MM could be used to model the formation of a stable, covalent adduct or a transition-state analogue complex, explaining the mechanism of inhibition at an electronic level.

Comparative Structural Analysis with Natural Substrates and Known Inhibitors

Understanding the function of this compound relies heavily on comparing its structure and interactions with those of biologically relevant molecules.

Comparison with Natural Substrates: The primary natural substrate mimicked by this compound is the L-Lys-D-Ala-D-Ala terminus of peptidoglycan precursors. nih.gov The key differences in this compound are:

The ε-Amino Group of Lysine: In the natural substrate, this group is typically free or linked to a cross-bridge peptide. The trifluoroacetyl group in the analogue neutralizes the positive charge and introduces a bulky, hydrophobic, and highly electronegative cap. This change can significantly alter interactions at the periphery of the binding site.

The C-Terminus: The natural substrate has a free carboxylate group (-COO⁻), which is a key recognition element, forming a salt bridge or hydrogen bonds. The methyl ester (-COOMe) in the analogue is neutral and less effective as a hydrogen bond acceptor. This modification specifically probes the importance of the terminal carboxylate in receptor binding. For vancomycin, this change would disrupt one of the five critical hydrogen bonds responsible for its high-affinity binding. nih.gov

Comparison with Known Inhibitors: The D-Ala-D-Ala motif is the target of several important antibiotics and inhibitors. Vancomycin, as discussed, is not an enzyme inhibitor but sequesters the substrate. nih.gov In contrast, D-cycloserine is a known inhibitor of D-Ala-D-Ala ligase. A comparative analysis would involve superimposing the docked structure of this compound within the enzyme's active site with the crystal structure of D-cycloserine. This could reveal whether the modified tripeptide could occupy the active site in a manner that prevents the natural substrate from binding, thus acting as a competitive inhibitor. The modifications on the lysine and C-terminus would be evaluated for their ability to establish favorable interactions that could enhance inhibitory potency compared to the unmodified tripeptide.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modifications of the L-Lysine Moiety

The L-lysine residue provides a versatile anchor point for chemical modification. Its side chain, terminating in an ε-amino group, can be functionalized in various ways to alter the compound's physicochemical properties, such as lipophilicity, charge, and steric bulk.

The Nε-trifluoroacetyl (Tfa) group in the parent compound is just one of many possibilities for acyl modification. Research into analogues has demonstrated that the nature of the Nε-acyl substituent significantly impacts biological activity. The primary role of this acyl chain is often to enhance interactions with the target enzyme or to modulate the molecule's ability to penetrate bacterial cell membranes.

Table 1: Effect of Nε-Acyl Chain Length on Antimicrobial Activity of Vancomycin (B549263) Conjugates

| Acyl Chain | Chain Length | Relative Antimicrobial Efficacy |

|---|---|---|

| Caprylic Acid | C8 | Moderate |

| Capric Acid | C10 | High |

| Lauric Acid | C12 | Very High (Often Optimal) |

| Myristic Acid | C14 | High |

Note: This table is a generalized representation based on findings that lauric acid (C12) provides the highest efficacy in lipopeptide conjugates. nih.gov

The length and chemical nature of the lysine (B10760008) side chain itself are important for proper positioning and interaction within the target's binding site. Studies on histone lysine acetyltransferases (KATs), which also recognize lysine, have shown that these enzymes can be highly sensitive to the length of the side chain. researchgate.net While some enzymes display stringent requirements, others are more permissive. researchgate.net This principle extends to other lysine-recognizing systems.

Altering the four-carbon aliphatic chain of lysine by shortening it (e.g., using ornithine with a three-carbon chain or diaminobutyric acid with a two-carbon chain) or lengthening it (e.g., using homolysine with a five-carbon chain) can disrupt essential binding interactions. researchgate.netresearchgate.net Beyond just length, the functionality can be altered. For example, bioinspired chemical methods can convert the lysine side chain into allysine, which contains a terminal aldehyde group. nih.gov Such a modification dramatically changes the chemical reactivity and potential interactions of the side chain, moving from a basic amine to an electrophilic aldehyde. These modifications can be used to create covalent bonds with target proteins or to introduce new functionalities for further chemical elaboration.

Stereochemical Variations and D-Amino Acid Substitutions

Stereochemistry is a cornerstone of molecular recognition in biological systems. nih.gov The D-Ala-D-Ala motif is specifically recognized by bacterial enzymes involved in cell wall synthesis and by antibiotics that target this process. nih.govresearchgate.net Consequently, variations in the stereochemistry of the peptide backbone have profound effects on activity.

The substitution of L-alanine for D-alanine in the D-Ala-D-Ala motif is a critical modification that generally leads to a significant loss of biological activity. The enzymes responsible for cross-linking the peptidoglycan, such as transpeptidases, have active sites that are stereospecifically shaped to bind the D-Ala-D-Ala terminus. nih.gov Similarly, glycopeptide antibiotics like vancomycin possess a rigid, basket-like structure that forms five crucial hydrogen bonds with the D-Ala-D-Ala dipeptide. nih.gov

Replacing the terminal D-alanine with L-alanine disrupts this hydrogen-bonding network and introduces steric clashes, severely diminishing binding affinity. The precise geometry of the D-amino acid configuration is essential for fitting into the binding pocket of both the bacterial enzymes and the antibiotics that target them. Computational and experimental studies have consistently shown that peptides containing L-alanine in this position are poor substrates and ineffective inhibitors.

While replacing D-alanine with its L-enantiomer is detrimental, substituting it with other D-amino acids or structural analogues has been a key area of investigation, particularly in the context of antibiotic resistance. Vancomycin-resistant bacteria famously replace the terminal D-alanine with D-lactate (D-Lac) or, less commonly, D-serine (D-Ser). nih.govresearchgate.net

The change from a D-Ala-D-Ala to a D-Ala-D-Lac terminus is particularly significant. It involves the substitution of a peptide bond (-CONH-) with an ester bond (-COO-). This seemingly small change results in the loss of one of the five critical hydrogen bonds required for high-affinity vancomycin binding. nih.gov Furthermore, it introduces lone-pair electron repulsion between the ester oxygen and the carbonyl oxygen of vancomycin's peptide backbone, further destabilizing the complex. This reduces the binding affinity by approximately 1,000-fold, rendering the antibiotic ineffective. nih.gov

The ability of bacterial D-Ala-D-Ala ligases to synthesize D-Ala-D-Lac is a key mechanism of resistance. nih.gov Studies have shown that a single amino acid mutation (tyrosine to phenylalanine) in the ligase enzyme can switch its specificity from exclusively producing dipeptides to also producing depsipeptides (containing an ester bond). nih.gov This highlights the subtle structural changes that can lead to profound functional differences.

Table 2: Impact of Terminal Residue Substitution on Vancomycin Binding

| Terminus Motif | Key Bond | Hydrogen Bonds with Vancomycin | Binding Affinity |

|---|---|---|---|

| L-Lys-D-Ala-D-Ala | Peptide | 5 | High (Kd ~ µM) |

| L-Lys-D-Ala-D-Lac | Ester | 4 | Low (Kd ~ mM) |

| L-Lys-D-Ala-D-Ser | Peptide | 5 | Intermediate |

Data synthesized from principles described in cited literature. nih.govnih.gov

Modulation of the C-Terminal Ester Group

The C-terminal methyl ester (-OMe) of L-Lys(tfa)-D-Ala-D-Ala-OMe is another site for modification that can influence the compound's properties and activity. While the D-Ala-D-Ala portion is primarily responsible for target recognition, the C-terminal group can affect solubility, cell permeability, and stability against hydrolysis by carboxypeptidases.

Synthetic strategies have been developed to allow for the facile creation of various C-terminal esters, such as ethyl, benzyl, or tert-butyl esters. nih.govnih.gov Studies on bioactive peptides have shown that changing the size and nature of the ester group can modulate biological activity. nih.gov For example, increasing the steric bulk of the ester group might enhance stability by hindering enzymatic cleavage. Alternatively, modifying the ester to one that is more readily hydrolyzed could be a strategy for designing prodrugs that release the active carboxylic acid form at the site of action. The choice of ester can therefore be used to fine-tune the pharmacokinetic properties of the parent molecule without altering the core binding motif.

Investigation of Different Alkyl Esters or Free Carboxylic Acid

The C-terminal methyl ester of this compound is a key site for modification to modulate the compound's properties. The esterification of the C-terminal carboxylic acid can significantly impact the molecule's lipophilicity, cell permeability, and susceptibility to hydrolysis by esterases.

Research on analogous peptides has shown that varying the length of the alkyl chain of the C-terminal ester can systematically alter these properties. For instance, increasing the chain length from a methyl to an ethyl or propyl group generally enhances lipophilicity. This increased lipophilicity can, up to a certain point, improve passage across biological membranes. However, excessively long alkyl chains may lead to decreased aqueous solubility and potential aggregation.

Conversely, the free carboxylic acid form, L-Lys(tfa)-D-ala-D-ala-OH, introduces a negative charge at physiological pH. This modification drastically increases the molecule's polarity and reduces its ability to passively diffuse across cell membranes. However, the free carboxylate may be crucial for specific interactions with target proteins that have a complementary positively charged binding pocket.

The following table summarizes the expected impact of C-terminal modifications on the physicochemical properties of this compound, based on general principles observed in similar peptide structures.

| Modification | Expected Lipophilicity | Expected Membrane Permeability | Expected Aqueous Solubility | Potential for Target Interaction |

| Methyl Ester (-OMe) | Moderate | Moderate | Moderate | Dependent on target |

| Ethyl Ester (-OEt) | Higher | Potentially Increased | Lower | Dependent on target |

| Propyl Ester (-OPr) | High | Potentially Increased | Lower | Dependent on target |

| Free Carboxylic Acid (-OH) | Low | Low | High | Favors ionic interactions |

Interactive Data Table: C-Terminal Modifications

Users can filter the table by selecting a specific modification to view its expected properties.

Influence on Membrane Permeability and Intracellular Delivery (Biochemical Transport)

The ability of this compound to cross cellular membranes is a critical determinant of its potential biological activity, especially if its target is intracellular. Several structural features of this compound influence its biochemical transport.

The presence of D-alanine residues can confer resistance to degradation by proteases, which are typically specific for L-amino acids. This increased stability is a desirable feature for any peptide-based compound intended for biological applications. Furthermore, some studies on cell-penetrating peptides have suggested that the inclusion of D-amino acids does not necessarily hinder and can sometimes even enhance cellular uptake.

Peptide Backbone Modifications and Constrained Analogues

To further refine the activity and conformational properties of this compound, modifications to the peptide backbone and the introduction of conformational constraints are powerful strategies.

Cyclization or Incorporation of Non-Natural Amino Acids

Cyclization is a widely used technique in peptide chemistry to enhance stability, receptor affinity, and selectivity. nih.gov A cyclic analog of this compound could be synthesized by forming a covalent bond between the N-terminus and the C-terminus, or between the lysine side chain and another part of the molecule. Cyclization reduces the number of available conformations, which can pre-organize the peptide into a bioactive conformation, thereby increasing its binding affinity for a target. nih.gov The presence of D-amino acids can also induce favorable turn conformations that facilitate cyclization. researchgate.net

The incorporation of non-natural amino acids is another strategy to introduce novel properties. nih.govpepdd.com For example, replacing one of the D-alanine residues with a more sterically hindered non-natural amino acid could further restrict conformational flexibility. Alternatively, introducing an amino acid with a different side chain functionality could allow for new interactions with a target molecule. This approach has been shown to enhance the proteolytic stability of peptides. nih.gov

Effect on Conformational Stability and Target Binding

Both cyclization and the incorporation of non-natural amino acids have profound effects on the conformational stability and target binding of peptides. By reducing the conformational entropy of the unbound state, these modifications can lead to a more favorable free energy of binding.

A conformationally constrained analog is more likely to maintain a specific three-dimensional structure that is complementary to its biological target. This can lead to a significant increase in binding affinity and specificity. For example, vancomycin group antibiotics are known to bind to peptides terminating in D-Ala-D-Ala. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org Modifications that stabilize a conformation of this compound that mimics the bound state of its natural counterparts could lead to enhanced binding to such targets.

The following table illustrates the potential effects of backbone modifications on the properties of this compound.

| Modification Strategy | Potential Effect on Conformational Flexibility | Potential Effect on Target Affinity | Potential Effect on Proteolytic Stability |

| Head-to-tail Cyclization | Significantly Reduced | Increased | Increased |

| Side-chain Cyclization | Reduced | Increased | Increased |

| Non-natural Amino Acid (bulky side chain) | Reduced | Potentially Increased | Increased |

| Non-natural Amino Acid (functional side chain) | Variable | Potentially Increased or Decreased | Increased |

Interactive Data Table: Backbone Modifications

Users can select a modification strategy to see its potential impact on the peptide's properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcreative-peptides.comnih.gov For a compound like this compound, QSAR models could be developed to predict the activity of new analogs based on their structural features.

The development of a QSAR model for this compound and its derivatives would involve several steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations in their structure (e.g., different alkyl esters, backbone modifications).

Biological Activity Measurement: The biological activity of each analog would be determined using a relevant assay.

Descriptor Calculation: A set of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Advanced Analytical and Biophysical Methodologies for Biochemical Characterization

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with molecular interactions. This method allows for the determination of key thermodynamic parameters of the binding between L-Lys(tfa)-D-Ala-D-Ala-OMe and its binding partners, such as glycopeptide antibiotics like vancomycin (B549263). By titrating one molecule into a solution containing the other, the heat absorbed or released is measured, providing a complete thermodynamic profile of the interaction.

The binding of vancomycin to acyl-D-Ala-D-Ala termini is a well-studied interaction. ITC experiments reveal that this binding is typically an enthalpy-driven process. The association constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS) can all be determined from a single ITC experiment. This data is critical for understanding the forces that drive the molecular recognition process. For instance, the negative enthalpy change often indicates favorable hydrogen bonding and van der Waals interactions, which are characteristic of the binding of vancomycin to its peptide target.

| Parameter | Description | Typical Value Range for Vancomycin Binding |

| Kₐ (M⁻¹) | Association Constant | 10⁵ - 10⁶ |

| Kₐ (μM) | Dissociation Constant | 1 - 10 |

| ΔH (kcal/mol) | Enthalpy Change | -5 to -15 |

| ΔS (cal/mol·K) | Entropy Change | Can be negative (unfavorable) |

| n | Stoichiometry | ~1 |

This interactive table summarizes the typical thermodynamic parameters obtained from ITC analysis of the interaction between vancomycin and D-Ala-D-Ala containing peptides.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free analysis of molecular interactions. nih.gov In a typical SPR experiment, a ligand such as this compound is immobilized on a sensor chip surface. An analyte, for example, an antibiotic or an enzyme, is then flowed over the surface. The binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com

This technique provides valuable kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₐ). From these values, the equilibrium dissociation constant (Kₐ) can be calculated (Kₐ = kₐ/kₐ), which is a measure of the binding affinity. SPR is highly sensitive and requires small amounts of sample, making it a valuable tool for characterizing the binding kinetics of this compound with its biological targets. nih.gov The binding affinity (Kd) of the antibiotic teicoplanin for a Lys-D-Ala-D-Ala epitope has been measured using SPR and found to be in the nanomolar range. researchgate.net

| Kinetic Parameter | Description | Typical Unit |

| kₐ | Association Rate Constant | M⁻¹s⁻¹ |

| kₐ | Dissociation Rate Constant | s⁻¹ |

| Kₐ | Equilibrium Dissociation Constant (kₐ/kₐ) | M |

This interactive table outlines the key kinetic parameters determined through SPR analysis.

Enzyme Assays Utilizing Coupled Reactions or Spectrophotometric Detection

This compound is an excellent substrate for enzymes that recognize the D-Ala-D-Ala motif, such as DD-transpeptidases and DD-carboxypeptidases, which are key enzymes in bacterial cell wall synthesis. Enzyme assays can be designed to monitor the activity of these enzymes by detecting the cleavage of the terminal D-alanine.

A common approach is a coupled enzyme assay. nih.gov The hydrolysis of this compound by a DD-carboxypeptidase releases D-alanine. This D-alanine can then serve as a substrate for D-amino acid oxidase (DAO), which in the presence of oxygen, produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence. nih.gov This allows for continuous monitoring of the enzyme activity. Such assays are adaptable to a microtiter plate format, enabling high-throughput screening of enzyme inhibitors. nih.gov

| Component | Role in the Assay |

| This compound | Primary substrate for the enzyme of interest (e.g., DD-carboxypeptidase) |

| DD-Carboxypeptidase | Enzyme being assayed; cleaves the terminal D-Ala |

| D-Amino Acid Oxidase (DAO) | Couples D-Ala release to H₂O₂ production |

| Horseradish Peroxidase (HRP) | Uses H₂O₂ to oxidize a detection substrate |

| Chromogenic/Fluorogenic Substrate | Produces a detectable signal (e.g., color or fluorescence) upon oxidation |

This interactive table details the components of a typical coupled enzyme assay for monitoring DD-carboxypeptidase activity.

Fluorescent Probe Development and Application in Biochemical Assays

Fluorescent probes are powerful tools for studying biological processes with high sensitivity and spatiotemporal resolution. mit.edu this compound can be chemically modified to create fluorescent probes for use in various biochemical assays.

The design of a fluorescent conjugate of this compound typically involves attaching a fluorophore to the peptide. The N-terminal α-amino group of the lysine (B10760008) residue is a common site for modification. A variety of fluorophores can be used, with the choice depending on the specific application and desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield). mdpi.com The synthesis involves standard peptide chemistry, where the fluorophore, often as an activated ester or isothiocyanate, is reacted with the free amino group of the peptide. nih.gov The trifluoroacetyl (tfa) protecting group on the lysine side chain ensures site-specific labeling at the N-terminus.